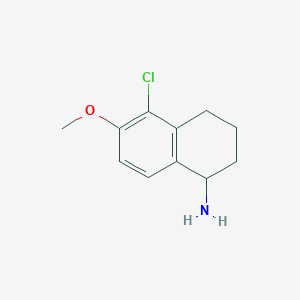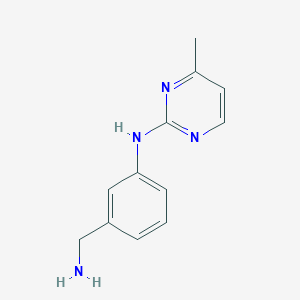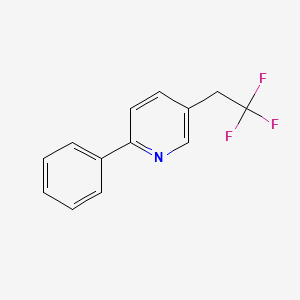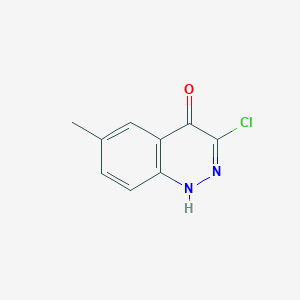
Methyl 4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:
Reactants: Azides and alkynes
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, is common to optimize the reaction conditions.
化学反应分析
Types of Reactions
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学研究应用
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the biological system .
相似化合物的比较
Similar Compounds
- 1,2,3-Triazole-4-carboxylate
- 4-(Cyanomethyl)-1H-1,2,3-triazole
- Methyl 1H-1,2,3-triazole-5-carboxylate
Uniqueness
Methyl4-(cyanomethyl)-1H-1,2,3-triazole-5-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
属性
分子式 |
C6H6N4O2 |
|---|---|
分子量 |
166.14 g/mol |
IUPAC 名称 |
methyl 5-(cyanomethyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C6H6N4O2/c1-12-6(11)5-4(2-3-7)8-10-9-5/h2H2,1H3,(H,8,9,10) |
InChI 键 |
SRCZLVCTJNOADN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NNN=C1CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




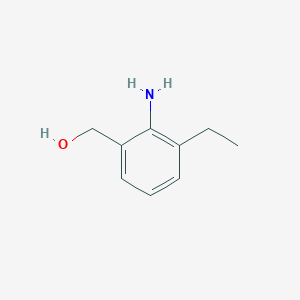
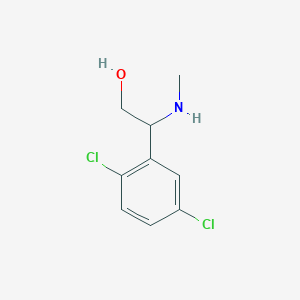
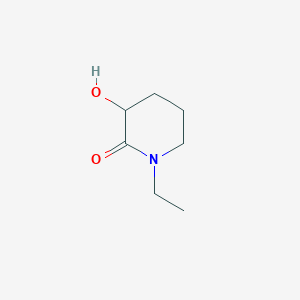
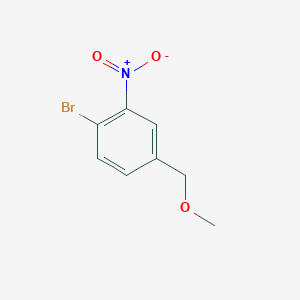

![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)
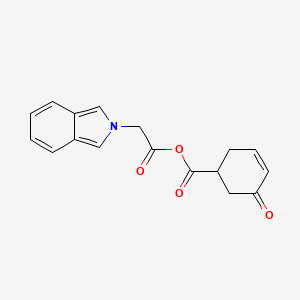
![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
